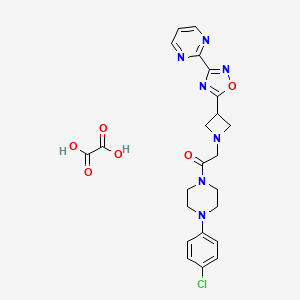
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C23H24ClN7O6 and its molecular weight is 529.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a complex organic molecule with potential pharmacological applications. Its structure incorporates a piperazine ring, a pyrimidine moiety, and an oxadiazole derivative, suggesting a diverse range of biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Structure and Properties
The compound is characterized by its intricate molecular structure, which includes:
- Piperazine ring: Known for its role in various pharmacological agents.
- Pyrimidine and oxadiazole derivatives: These heterocycles are often associated with significant biological activities, including anticancer and antimicrobial properties.
The biological activity of the compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit certain kinases involved in cell signaling pathways, thereby affecting cellular proliferation and survival.
- Receptor Binding: It can bind to receptors that modulate various physiological responses, potentially leading to therapeutic effects in conditions such as cancer or infectious diseases.
Biological Activity Overview
Anticancer Activity
A study evaluated the cytotoxic effects of various derivatives related to the compound against the MCF-7 breast cancer cell line. The findings indicated that compounds with structural similarities exhibited IC50 values ranging from 0.12 to 2.78 µM, showcasing their potential as effective anticancer agents. The mechanism involved apoptosis induction through increased p53 expression and caspase activation .
Antitubercular Activity
In another study focusing on related piperazine derivatives, several compounds demonstrated significant activity against Mycobacterium tuberculosis with IC50 values between 1.35 to 2.18 µM. Notably, these compounds were found to be non-toxic to human embryonic kidney cells, indicating a favorable safety profile .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
Properties
IUPAC Name |
1-[4-(4-chlorophenyl)piperazin-1-yl]-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN7O2.C2H2O4/c22-16-2-4-17(5-3-16)28-8-10-29(11-9-28)18(30)14-27-12-15(13-27)21-25-20(26-31-21)19-23-6-1-7-24-19;3-1(4)2(5)6/h1-7,15H,8-14H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVRVLWCSDFSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














